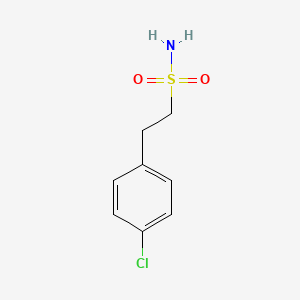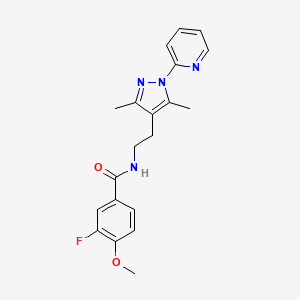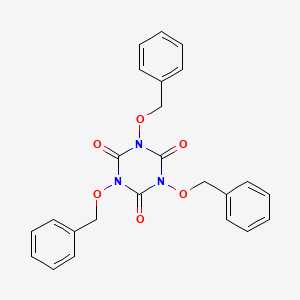![molecular formula C22H26N2O3 B2741609 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 923081-92-9](/img/structure/B2741609.png)
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal, Antibacterial, Antioxidant, and Cytotoxic Activities
Secondary metabolites from the endophytic Botryosphaeria dothidea, including compounds structurally similar to the requested chemical, have demonstrated significant antifungal, antibacterial, antioxidant, and cytotoxic activities. These metabolites show potential for the development of new pharmaceuticals targeting various pathogens and diseases. The research highlights the importance of natural compounds in the discovery of bioactive molecules with potential therapeutic applications (Jian Xiao et al., 2014).
Chymotrypsin Inhibitory Activity
Compounds isolated from Jolyna laminarioides, including molecules with structural features akin to 3-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propanamide, exhibited chymotrypsin inhibitory activity. This suggests potential applications in the development of therapeutic agents targeting enzymatic pathways relevant to various diseases, including those involving protease inhibition (Atta-ur-rahman et al., 1997).
Anticoagulant Intermediate Synthesis
X-ray powder diffraction data for a compound closely related to the requested chemical served as an important intermediate in the synthesis of the anticoagulant apixaban. This underscores the chemical's role in the development of critical pharmaceutical agents, especially in the context of cardiovascular diseases (Qing Wang et al., 2017).
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the chemical , have shown significant antioxidant and anticancer activities. These compounds were more cytotoxic against human glioblastoma U-87 cell lines than against triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for targeted cancer therapies (I. Tumosienė et al., 2020).
Selective Androgen Receptor Modulator (SARM) Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of selective androgen receptor modulators (SARMs) indicates the potential of compounds with similar structures for treating androgen-dependent diseases. This highlights the diverse therapeutic possibilities extending beyond traditional applications, such as benign hyperplasia treatment (Di Wu et al., 2006).
作用機序
Target of Action
The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots .
Mode of Action
The compound interacts with its target, factor Xa, by binding to it. This binding is facilitated by the compound’s p-methoxyphenyl P1 moiety , which retains factor Xa binding affinity . The binding of the compound to factor Xa inhibits the activity of this enzyme, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
The compound affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin. This results in a decrease in thrombin levels, which in turn reduces the conversion of fibrinogen to fibrin, ultimately leading to a reduction in blood clot formation .
Pharmacokinetics
The compound exhibits good oral bioavailability, which means it can be effectively absorbed from the gastrointestinal tract into the bloodstream
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the levels of thrombin and fibrin, key components of blood clots. This leads to a decrease in blood clot formation .
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-15-18(9-12-20(16)24-14-4-3-5-22(24)26)23-21(25)13-8-17-6-10-19(27-2)11-7-17/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJMZMPJUOFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2741527.png)
![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)
![1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2741533.png)
![(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2741534.png)



![2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2741540.png)
![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)

![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)

